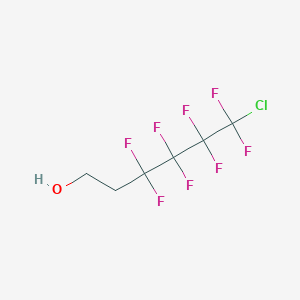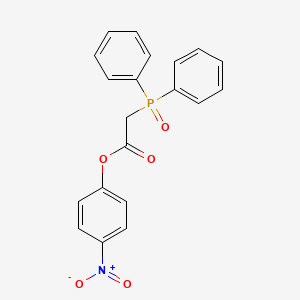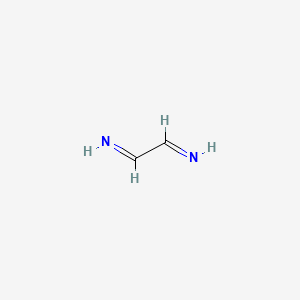
Ethane-1,2-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethane-1,2-diimine, also known as glyoxal-bis(2-imino)ethane, is an organic compound containing two imine groups. It is a derivative of ethylenediamine and is commonly used as a ligand in coordination chemistry. The compound is known for its ability to form stable complexes with various metal ions, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethane-1,2-diimine is typically synthesized through the condensation reaction of ethylenediamine with glyoxal. The reaction involves mixing ethylenediamine with glyoxal in an aqueous medium, followed by heating under reflux conditions. The reaction proceeds as follows: [ \text{C}_2\text{H}_4(\text{NH}_2)_2 + \text{OCHCHO} \rightarrow \text{C}_2\text{H}_4(\text{NH})_2\text{CH}_2\text{O}_2 ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar condensation reactions but is carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: Ethane-1,2-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions typically yield ethylenediamine or other amine derivatives.
Substitution: The imine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions to achieve substitution.
Major Products:
Oxidation: Oximes, nitriles
Reduction: Ethylenediamine, amine derivatives
Substitution: Substituted imines, amines
Wissenschaftliche Forschungsanwendungen
Ethane-1,2-diimine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes
Biology: The compound is explored for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions in biological processes.
Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent, particularly in metal-based drug design.
Industry: this compound is used in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism by which ethane-1,2-diimine exerts its effects is primarily through its ability to form stable complexes with metal ions. The imine groups act as electron donors, coordinating with metal centers to form chelates. These chelates can influence various chemical reactions, including catalysis and redox processes. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethylenediamine: A precursor to ethane-1,2-diimine, used widely in chemical synthesis.
1,2-Diaminopropane: Similar structure but with an additional methyl group, used in similar applications.
Diethylenetriamine: Contains an additional amine group, offering different coordination properties.
Uniqueness: this compound is unique due to its dual imine groups, which provide distinct coordination chemistry compared to its analogs. This makes it particularly valuable in forming stable metal complexes and exploring new catalytic processes.
Eigenschaften
CAS-Nummer |
151599-46-1 |
|---|---|
Molekularformel |
C2H4N2 |
Molekulargewicht |
56.07 g/mol |
IUPAC-Name |
ethane-1,2-diimine |
InChI |
InChI=1S/C2H4N2/c3-1-2-4/h1-4H |
InChI-Schlüssel |
KYMVBVBRCRFHIE-UHFFFAOYSA-N |
Kanonische SMILES |
C(=N)C=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


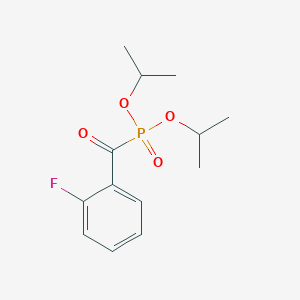
![Lithium, [[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B14265527.png)
![1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B14265546.png)
![3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol](/img/structure/B14265554.png)
![4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14265562.png)
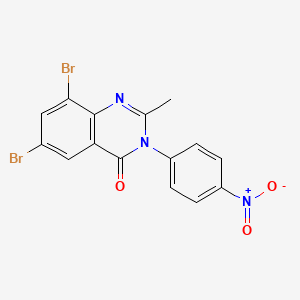
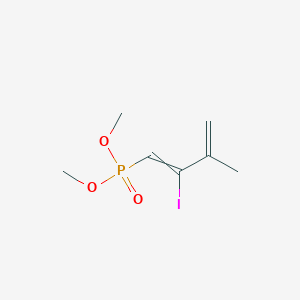
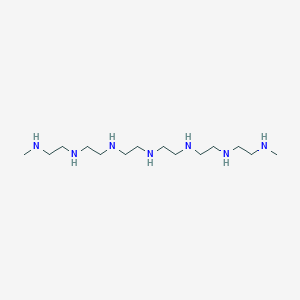
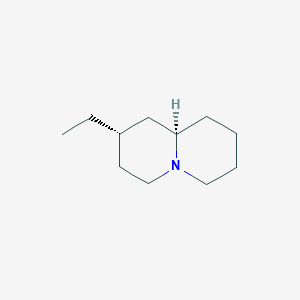

![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
